molecular formula C7H9BrClFN2 B1384796 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1936131-35-9

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1384796
CAS No.: 1936131-35-9
M. Wt: 255.51 g/mol
InChI Key: HKMCSYUMBAOADI-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a pyridine ring, which is further attached to an ethanamine group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves multiple steps:

    Starting Material: The process begins with 3-bromo-5-fluoropyridine.

    Nitration: The pyridine derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Ethan-1-amine: The resulting amine is then reacted with an appropriate ethanone derivative to form the ethan-1-amine structure.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethan-1-amine group can be oxidized to form corresponding imines or reduced to form more stable amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms on the pyridine ring allows it to form strong interactions with biological receptors, potentially modulating their activity. The ethan-1-amine group can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoropyridin-2-yl)ethan-1-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

    1-(3-Bromo-5-methylpyridin-2-yl)ethan-1-amine: The presence of a methyl group instead of fluorine can alter its steric and electronic characteristics.

Uniqueness

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride is unique due to the combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMCSYUMBAOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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